molecular formula C13H8N4 B15051277 1H-Imidazo[4,5-f][1,10]phenanthroline

1H-Imidazo[4,5-f][1,10]phenanthroline

Cat. No.: B15051277
M. Wt: 220.23 g/mol
InChI Key: QMXBFHATIGMMHA-UHFFFAOYSA-N
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Description

Historical Evolution and Significance of the Imidazophenanthroline Framework

The development of the imidazophenanthroline framework is intrinsically linked to the chemistry of its parent heterocycle, 1,10-phenanthroline (B135089). The synthesis of 1,10-phenanthroline itself was historically accomplished through adaptations of reactions like the Skraup synthesis, which was originally used for quinolines. tpcj.org This process typically involves the reaction of o-phenylenediamine (B120857) with glycerol (B35011) in the presence of an acid catalyst and an oxidizing agent. wikipedia.org

The significance of 1,10-phenanthroline lies in its exceptional ability to act as a bidentate chelating ligand, forming stable complexes with a wide array of metal ions. chemicalbook.com This property has made it a cornerstone in the field of coordination chemistry for decades. The evolution towards the imidazophenanthroline framework was a logical progression, aiming to expand the structural complexity and functional capabilities of the phenanthroline core.

The synthesis of 1H-Imidazo[4,5-f] researchgate.netnih.govphenanthroline and its derivatives is generally achieved through the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with various aldehydes in the presence of ammonium (B1175870) acetate. researchgate.netresearchgate.net This synthetic route allows for the introduction of diverse substituents onto the imidazole (B134444) ring, providing a powerful tool for modulating the molecule's properties. nih.govresearchgate.net The fusion of the imidazole ring to the phenanthroline scaffold creates a more extended π-conjugated system, which significantly influences its electronic and photophysical behavior, opening up new avenues for applications that were not accessible with the parent phenanthroline molecule alone. chim.it

Contemporary Research Landscape of 1H-Imidazo[4,5-f]researchgate.netnih.govphenanthroline Chemistry

The contemporary research landscape of 1H-Imidazo[4,5-f] researchgate.netnih.govphenanthroline chemistry is both broad and dynamic, with significant efforts focused on harnessing its unique properties for a variety of applications. The ability to introduce various substituents allows for the creation of a large family of derivatives with tailored functionalities. researchgate.netfao.org

Photophysical Applications: A major area of investigation involves the photophysical properties of these compounds. Derivatives of 1H-Imidazo[4,5-f] researchgate.netnih.govphenanthroline often exhibit strong fluorescence, making them suitable for use as chromophores. researchgate.netsoton.ac.uk Research has focused on developing novel derivatives with properties like two-photon absorption, which are valuable for applications in bioimaging and photodynamic therapy. researchgate.netfao.org The extended π-system and the possibility of creating donor-acceptor structures have also made these compounds candidates for use in organic light-emitting devices (OLEDs). researchgate.net

Coordination Chemistry and Sensing: Building upon the legacy of 1,10-phenanthroline, the imidazo-fused analogue is extensively used as a versatile ligand in coordination chemistry. researchgate.netacs.org It forms stable complexes with a wide range of transition metals, including ruthenium(II), rhenium(I), iridium(III), and platinum(II), as well as lanthanide ions. nih.govsoton.ac.ukacs.org These metal complexes are themselves the subject of intense study, with applications as photosensitizers, in catalysis, and for the development of advanced materials like metallomesogens (metal-containing liquid crystals). nih.govresearchgate.netacs.org Furthermore, the unique binding properties and fluorescent nature of these compounds and their metal complexes have been exploited to create chemosensors for the detection of specific ions and molecules. For instance, zinc(II) complexes of these ligands have been developed as fluorescent probes for the selective recognition of adenosine (B11128) 5′-triphosphate (ATP). rsc.org

Biological and Medicinal Chemistry: The planar structure of the 1H-Imidazo[4,5-f] researchgate.netnih.govphenanthroline core allows it to interact with biological macromolecules, leading to significant interest in its medicinal applications. A substantial body of research has explored its potential as an anticancer agent. nih.govnih.gov Studies have shown that certain derivatives can selectively inhibit the growth of cancer cells, such as colorectal cancer cell lines. nih.govnih.gov The mechanism of action is an active area of investigation, with some derivatives shown to induce apoptosis and block the cell cycle by suppressing signaling pathways like the PI3K/AKT/mTOR axis. nih.govnih.gov Additionally, the ability of these compounds to bind to specific DNA structures, such as G-quadruplex DNA, is being explored for therapeutic purposes. nih.gov Oxidovanadium(IV) complexes of these ligands have also demonstrated notable photocytotoxicity, suggesting potential applications in photodynamic therapy. researchgate.net

The table below summarizes some of the key research findings on various derivatives of 1H-Imidazo[4,5-f] researchgate.netnih.govphenanthroline.

Derivative/ComplexResearch FocusKey Findings
Novel 1H-Imidazo[4,5-f] researchgate.netnih.govphenanthroline derivatives (1BN, 2Py, 3BI, 4BT, and 5MOBI)Photophysical PropertiesExhibit strong blue/cyan fluorescence and large two-photon absorption cross-sections. researchgate.netfao.org
Pyrenyl-Substituted Imidazo[4,5-f] researchgate.netnih.govphenanthroline Rhenium(I) ComplexesPhotosensitizersDisplay extraordinarily long triplet excited-state lifetimes at room temperature, making them effective triplet photosensitizers. nih.govacs.org
1H-imidazo[4,5-f] researchgate.netnih.govphenanthroline (IPM713)Anticancer ActivityInhibits colorectal cancer cells by blocking the cell cycle and inducing apoptosis via suppression of the PI3K/AKT/mTOR pathway. nih.gov
Carbohydrate conjugates of 2-aryl-imidazo[4,5-f] researchgate.netnih.govphenanthrolineDNA Interaction & CytotoxicityBind with high affinity and good selectivity to telomeric G-quadruplex DNA structures and show significant cytotoxic properties in cancer cells. nih.gov
Imidazo[4,5-f] researchgate.netnih.govphenanthroline Oxidovanadium(IV) ComplexesPhotodynamic TherapyExhibit remarkable photocytotoxicity under visible light, inducing cellular apoptosis. researchgate.net
Imidazo[4,5-f] researchgate.netnih.govphenanthroline-Zn(II) based probesFluorescent SensingSelectively detect ATP over other biologically important anions and nucleotides under physiological conditions. rsc.org
2-Aryl-substituted imidazo[4,5-f]-1,10-phenanthrolines with metal ions (Pt(II), Re(I), Ln(III))MetallomesogensForm metal-containing liquid crystals (metallomesogens) whose thermal behavior depends on the metal-to-ligand ratio. researchgate.netacs.org

Properties

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

8H-imidazo[4,5-f][1,10]phenanthroline

InChI

InChI=1S/C13H8N4/c1-3-8-10(14-5-1)11-9(4-2-6-15-11)13-12(8)16-7-17-13/h1-7,14H

InChI Key

QMXBFHATIGMMHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=NC=N3)C4=CC=CNC4=C2N=C1

Origin of Product

United States

Synthetic Methodologies for 1h Imidazo 4,5 F 1 2 Phenanthroline and Its Derivatives

Classical and Contemporary Approaches to the Imidazophenanthroline Core

The fundamental structure of 1H-Imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline is typically constructed through the formation of an imidazole (B134444) ring fused to the 1,10-phenanthroline (B135089) framework. This has been achieved through various synthetic strategies, each with its own advantages in terms of efficiency, yield, and environmental impact.

Condensation Reactions Utilizing 1,10-Phenanthroline-5,6-dione (B1662461) as a Precursor

A cornerstone in the synthesis of the 1H-Imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline core is the condensation reaction involving 1,10-phenanthroline-5,6-dione as a key precursor. wikipedia.org This dione, typically prepared by the oxidation of 1,10-phenanthroline with a mixture of nitric and sulfuric acids, serves as the electrophilic component in a multicomponent reaction. wikipedia.org The most common approach involves a one-pot reaction of 1,10-phenanthroline-5,6-dione, an appropriate aldehyde, and a source of ammonia, typically ammonium (B1175870) acetate, in a suitable solvent like acetic acid under reflux conditions. soton.ac.uk

This versatile reaction allows for the introduction of a wide variety of substituents at the 2-position of the imidazole ring, depending on the choice of the aldehyde reactant. acs.org For example, the reaction of 1,10-phenanthroline-5,6-dione with an aromatic aldehyde and ammonium acetate yields the corresponding 2-aryl-1H-imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline derivative. researchgate.net The general scheme for this reaction is a well-established and widely utilized method for accessing this class of compounds. researchgate.net

A specific example is the synthesis of 1,2-diphenyl-1H-imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline, which is achieved by refluxing 1,10-phenanthroline-5,6-dione, aniline, ammonium acetate, and benzaldehyde in ethanol. nih.gov This highlights the adaptability of the condensation reaction to include various components for the synthesis of more complex derivatives.

Table 1: Examples of Condensation Reactions for 1H-Imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline Derivatives
ProductReactantsReaction ConditionsYieldReference
2-Aryl-1H-imidazo[4,5-f] researchgate.netarabjchem.orgphenanthrolines1,10-Phenanthroline-5,6-dione, Aromatic aldehyde, Ammonium acetateReflux in acetic acidGood yields researchgate.net
1,2-Diphenyl-1H-imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline1,10-Phenanthroline-5,6-dione, Aniline, Ammonium acetate, BenzaldehydeReflux in ethanol for 7 days40% nih.gov
2-(2,3-difluorophenyl)-1H-imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline1,10-Phenanthroline-5,6-dione, 2,3-difluorobenzaldehyde, Ammonium acetateNot specifiedNot specified nih.gov

Catalyst-Assisted Synthetic Strategies for 1H-Imidazo[4,5-f]researchgate.netarabjchem.orgphenanthroline Synthesis

To improve reaction efficiency, reduce reaction times, and often achieve higher yields, various catalyst-assisted methods have been developed. One notable example is the use of molecular iodine as an inexpensive and readily available catalyst for the one-pot, three-component condensation of 1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium acetate. This reaction can be carried out under solvent-free conditions at room temperature by grinding the reactants together, with a catalytic amount of iodine (15 mol%) being sufficient to promote the reaction efficiently. The acidic nature of iodine is believed to activate the carbonyl oxygen of the aldehyde, facilitating the formation of the imine intermediate.

Another effective catalyst is the amino acid L-proline, which has been successfully employed in the three-component synthesis of 2-aryl-1H-imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline derivatives. arabjchem.orgarabjchem.org This method often utilizes ultrasonic irradiation to accelerate the reaction, offering advantages such as mild reaction conditions, high yields, and a simple experimental procedure. arabjchem.orgarabjchem.org Acetonitrile has been identified as the optimal solvent for this L-proline-catalyzed condensation. arabjchem.org

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient production of imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline derivatives. nih.govnih.gov This technique significantly shortens reaction times while increasing yields and product purity compared to traditional heating methods. nih.gov For instance, a series of substituted imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline derivatives were synthesized in high yields (82.3–94.7%) at 100 °C under microwave irradiation. nih.govnih.gov

Table 2: Catalyst-Assisted Synthesis of 1H-Imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline Derivatives
CatalystReaction ConditionsAdvantagesYieldReference
Iodine (15 mol%)Solvent-free, room temperature, grindingInexpensive catalyst, short reaction time, easy operation89-95%
L-proline (5 mol%)Ultrasonic irradiation, acetonitrileMild conditions, rapidity, high yieldsUp to 91% arabjchem.orgarabjchem.org
Microwave Irradiation100 °CShortened reaction time, increased yield and purity82.3–94.7% nih.govnih.gov

Development of Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and solvent-free synthetic methods. A facile and environmentally benign procedure for the synthesis of 2-phenyl-imidazo-[4,5-f] researchgate.netarabjchem.orgphenanthroline derivatives has been reported, which involves the reaction of 1,10-phenanthroline-5,6-dione, an aromatic aldehyde, and ammonium acetate under catalyst-free and solvent-free conditions. researchgate.net This method, often carried out by grinding the reactants at room temperature, is noted for its simplicity, efficiency, and good yields. researchgate.net This approach avoids the use of potentially hazardous organic solvents and catalysts, making it an attractive alternative to traditional methods. researchgate.net The solid-state reaction has many advantages, including high efficiency and selectivity, as well as easy separation and purification of the final product.

Modular Synthesis and Functionalization of 1H-Imidazo[4,5-f]researchgate.netarabjchem.orgphenanthroline Ligands

The synthetic accessibility of the 1H-Imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline scaffold allows for a modular approach to ligand design, where various functional groups can be systematically introduced to tune the properties of the final molecule.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic substituents is most commonly achieved during the initial condensation reaction by varying the aldehyde component. soton.ac.ukmdpi.com This allows for the synthesis of a wide array of 2-substituted derivatives with different electronic and steric properties. acs.org For example, using substituted benzaldehydes leads to the formation of 2-aryl-substituted imidazo[4,5-f]-1,10-phenanthrolines. acs.orgsemanticscholar.org This approach has been used to synthesize compounds with various functionalities, including nitro, trifluoromethyl, chloro, and hydroxyl groups on the phenyl ring at the 2-position. nih.gov

Furthermore, more complex aromatic systems, such as pyrene, can be introduced. For instance, 2-(1-pyrenyl)-1H-imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline has been synthesized and used in the preparation of luminescent metal complexes. acs.org The synthesis of fluorinated imidazole[4,5-f] researchgate.netarabjchem.orgphenanthroline derivatives has also been reported, demonstrating the versatility of this synthetic approach. nih.gov Additionally, the synthesis of carbohydrate conjugates has been achieved by reacting 2-(4-aminophenyl)-1H-imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline with unprotected carbohydrates. nih.gov

Suzuki Cross-Coupling Reactions for Extended π-Systems

For further functionalization and the creation of extended π-conjugated systems, Suzuki cross-coupling reactions have proven to be a powerful tool. mdpi.com This palladium-catalyzed reaction allows for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. mdpi.com In the context of 1H-Imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline chemistry, a key strategy involves the initial synthesis of a halogenated derivative, which can then serve as a handle for subsequent cross-coupling reactions.

A notable example is the use of 2-(4-bromophenyl)-1-phenyl-1H-imidazo-[4,5-f] researchgate.netarabjchem.orgphenanthroline as a modular platform. mdpi.com This compound can be readily synthesized and then subjected to Suzuki cross-coupling with various boronic acids to introduce different substituents and extend the aromatic π-system. mdpi.com For instance, the reaction of this bromo-derivative with phenylboronic acid using a Pd(PPh₃)₄ catalyst and Cs₂CO₃ as a base yields 2-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline in high yield (93%). mdpi.com Similarly, coupling with 3,5-bis(trifluoromethyl)-phenylboronic acid under similar conditions affords the corresponding biaryl product. mdpi.com This modular approach provides a convenient route to systematically modify the ligand structure and fine-tune its electronic properties. mdpi.com

Table 3: Suzuki Cross-Coupling for Functionalization of 1H-Imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline
Starting MaterialCoupling PartnerCatalyst/BaseProductYieldReference
2-(4-bromophenyl)-1-phenyl-1H-imidazo-[4,5-f] researchgate.netarabjchem.orgphenanthrolinePhenylboronic acidPd(PPh₃)₄ / Cs₂CO₃2-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline93% mdpi.com
2-(4-bromophenyl)-1-phenyl-1H-imidazo-[4,5-f] researchgate.netarabjchem.orgphenanthroline3,5-bis(trifluoromethyl)-phenylboronic acidPd(PPh₃)₄ / Cs₂CO₃1-phenyl-2-(3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-f] researchgate.netarabjchem.orgphenanthroline54% mdpi.com

Preparation of Bifunctional and Bridging Ligands

The versatile scaffold of 1H-imidazo[4,5-f] nih.govnih.govphenanthroline (IP) serves as a foundational building block for the development of sophisticated bifunctional and bridging ligands. These ligands are of significant interest in coordination chemistry, materials science, and medicinal chemistry due to their ability to coordinate with multiple metal centers or to incorporate additional functional moieties. The synthetic strategies employed to create these complex ligands typically involve the initial synthesis of a core IP derivative, which is then further functionalized.

A common approach to synthesizing bifunctional and bridging IP ligands is through a one-pot condensation reaction of 1,10-phenanthroline-5,6-dione with an aldehyde and an amine in the presence of ammonium acetate. mdpi.com This method allows for the introduction of various substituents at the C2 position of the imidazole ring, which can be further modified to create a bifunctional or bridging ligand. mdpi.com

For instance, 2-aryl-substituted imidazo[4,5-f]-1,10-phenanthrolines have been utilized as building blocks for creating metallomesogens, which are metal-containing liquid crystals. semanticscholar.orgresearchgate.net The structural modification of these ligands is readily achieved by selecting different benzaldehyde precursors, which in turn influences the properties of the resulting metal complexes. semanticscholar.orgacs.org

A key strategy for creating bridging ligands involves the introduction of a second coordination site onto the IP framework. This can be achieved by attaching another heterocyclic moiety capable of binding to a metal ion. An example of this is the synthesis of a ligand that incorporates both a 1,10-phenanthroline unit and a N-heterocyclic carbene (NHC), allowing for the coordination of two different metal centers. chim.it Such di-nuclear complexes have shown interesting photophysical properties. chim.it

Furthermore, the IP core can be functionalized to act as a modular platform for constructing extended diimine ligands. For example, 2-(4-bromophenyl)-1-phenyl-1H-imidazo-[4,5-f] nih.govnih.govphenanthroline has been used as a starting material for Suzuki cross-coupling reactions to introduce additional aromatic groups, thereby extending the π-system and creating ligands with tailored electronic properties. mdpi.com

The synthesis of multimodal imaging probes represents another application of bifunctional IP ligands. Phenyl-imidazole-fused phenanthroline (PIP) ligands have been developed for the preparation of Re(I) and 99mTc(I) complexes. rsc.org These ligands can be synthesized in a two-step or one-pot method and can be further functionalized, for example, with a tetrazine group to allow for bio-orthogonal coupling to targeting molecules. rsc.org

The following tables summarize representative examples of bifunctional and bridging ligands based on 1H-imidazo[4,5-f] nih.govnih.govphenanthroline and their synthetic precursors.

Table 1: Representative Bifunctional and Bridging Ligands

Ligand NameStructureFunctional GroupsSynthetic Precursors
2-(4-bromophenyl)-1-phenyl-1H-imidazo-[4,5-f] nih.govnih.govphenanthrolineBromophenyl, Phenyl1,10-phenanthroline-5,6-dione, 4-bromobenzaldehyde, aniline
Phenyl-imidazole-fused phenanthroline (PIP)Phenyl, Imidazole1,10-phenanthroline-5,6-dione, benzaldehyde, ammonium acetate
Tetrazine-PIPTetrazine, Phenyl, ImidazoleFunctionalized PIP ligand

Table 2: Key Synthetic Reactions for Ligand Functionalization

Reaction TypePurposeExample
Suzuki Cross-CouplingExtension of the aromatic systemReaction of 2-(4-bromophenyl)-1-phenyl-1H-imidazo-[4,5-f] nih.govnih.govphenanthroline with boronic acids
Bio-orthogonal CouplingAttachment of targeting moleculesReaction of a tetrazine-functionalized PIP ligand with a trans-cyclooctene (TCO) containing molecule

Coordination Chemistry of 1h Imidazo 4,5 F 1 2 Phenanthroline Ligands

Formation of Mononuclear Metal Complexes

The 1H-Imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline ligand system readily coordinates with a variety of transition metal ions to form stable mononuclear complexes. The denticity and electronic properties of the ligand, which can be fine-tuned through substitution at the C2 position of the imidazole (B134444) ring, play a crucial role in determining the geometry and properties of the resulting metal complexes.

Ruthenium(II) Complexes and their Coordination Environments

Ruthenium(II) complexes incorporating 1H-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline-based ligands are extensively studied for their rich photophysical and electrochemical properties. Typically, these complexes are synthesized by reacting a suitable ruthenium(II) precursor, such as [Ru(bpy)₂Cl₂] or [Ru(phen)₂Cl₂], with the desired imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline ligand. The resulting complexes often exhibit a distorted octahedral coordination geometry around the Ru(II) center, with the imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline derivative acting as a bidentate N,N-chelating ligand.

ComplexAncillary LigandsEmission Max (nm)Quantum Yield (%)Lifetime (μs)
[Ru(bpy)₂(pip)]²⁺ (pip = 2-phenyl-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline)2,2'-bipyridine610~2.5~0.5
[Ru(phen)₂(pip)]²⁺1,10-phenanthroline (B135089)612~3.0~0.6
[Ru(bpy)₂(aip)]²⁺ (aip = 2-(9-anthryl)-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline)2,2'-bipyridine625-~0.8
[Ru(bpy)₂(pyip)]²⁺ (pyip = 2-(1-pyrenyl)-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline)2,2'-bipyridine630-~1.2

Iridium(III) Complexes and Ligand Design Principles

Iridium(III) complexes featuring 1H-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline derivatives as ancillary ligands have emerged as promising candidates for applications in organic light-emitting diodes (OLEDs) and bioimaging. The design of these complexes often involves the use of cyclometalating ligands, such as 2-phenylpyridine (B120327) (ppy), in conjunction with the imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline-based ligand. This combination allows for the fine-tuning of the emission color and efficiency of the resulting complexes.

Ligand design principles for these iridium(III) complexes focus on modifying the electronic properties of both the cyclometalating and the ancillary ligands. Introducing electron-donating or electron-withdrawing groups on the 2-phenyl ring of the imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline ligand can modulate the energy of the ligand-centered π* orbitals, thereby influencing the emission wavelength. Similarly, modifications to the cyclometalating ligand can alter the energy of the metal-centered d-orbitals. This strategic ligand design enables the development of highly efficient phosphorescent emitters spanning the visible spectrum.

ComplexCyclometalating LigandEmission Max (nm)Quantum Yield (%)
[Ir(ppy)₂(pip)]⁺ (pip = 2-phenyl-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline)2-phenylpyridine595~15
[Ir(ppy)₂(F₂-pip)]⁺ (F₂-pip = 2-(2,4-difluorophenyl)-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline)2-phenylpyridine520~30
[Ir(dfppy)₂(pip)]⁺ (dfppy = 2-(2,4-difluorophenyl)pyridine)2-(2,4-difluorophenyl)pyridine475~45

Rhenium(I) Complexes: Ligand Field and Photoinduced Processes

Rhenium(I) tricarbonyl complexes with 1H-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline-based diimine ligands exhibit interesting photophysical properties, including long-lived excited states. These complexes are typically synthesized by reacting [Re(CO)₅Cl] or a similar precursor with the desired imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline derivative. The resulting complexes generally adopt a facial (fac) coordination geometry, with the three carbonyl ligands occupying one face of the octahedron and the bidentate diimine ligand and a halide occupying the other three positions.

The ligand field around the Re(I) center plays a crucial role in the photoinduced processes of these complexes. The energy of the metal-to-ligand charge transfer (MLCT) excited state can be tuned by modifying the substituents on the imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline ligand. For example, extending the π-conjugation of the ligand can lead to a red-shift in the emission spectrum. Furthermore, the introduction of sterically demanding groups can influence the excited-state dynamics, leading to exceptionally long-lived triplet excited states, which are desirable for applications in photocatalysis and sensing.

ComplexHalide LigandEmission Max (nm)Lifetime (μs)
[Re(CO)₃(pip)Cl] (pip = 2-phenyl-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline)Cl⁻580~1.5
[Re(CO)₃(pyip)Cl] (pyip = 2-(1-pyrenyl)-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline)Cl⁻610>1000
[Re(CO)₃(Hmspip)Cl] (Hmspip = 2-(4-(methylsulfonyl)phenyl)-1H-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline)Cl⁻595-

Copper(I/II) Complexes in Variable Oxidation States

Copper complexes with 1H-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline ligands have been synthesized and characterized in both the +1 and +2 oxidation states. The coordination chemistry of copper with these ligands is versatile, leading to the formation of mononuclear and binuclear species depending on the reaction conditions and the specific ligand used.

Copper(I) complexes, often stabilized by phosphine (B1218219) co-ligands, can exhibit interesting luminescence properties. The geometry around the Cu(I) center is typically tetrahedral. In contrast, copper(II) complexes with 1H-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline derivatives often adopt a square planar or distorted octahedral geometry. The ability of copper to exist in variable oxidation states in these complexes makes them interesting candidates for redox-based applications. The electrochemical properties of these complexes reveal reversible or quasi-reversible Cu(II)/Cu(I) redox couples, the potential of which can be influenced by the substituent on the imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline ligand.

ComplexOxidation StateCoordination GeometryRedox Potential (V vs. Ag/AgCl)
[Cu(pip)(PPh₃)₂]⁺ (pip = 2-phenyl-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline)+1Tetrahedral-
[Cu(pip)Cl₂]+2Square Planar+0.25
[Cu(nip)Cl₂] (nip = 2-(1-naphthyl)-imidazo[4,5-f] soton.ac.ukresearchgate.netphenanthroline)+2Square Planar+0.28

Platinum(II) Complexes with Imidazophenanthroline Scaffolds

The planar aromatic structure of imidazo[4,5-f]-1,10-phenanthroline ligands has been effectively utilized in the preparation of Platinum(II) complexes. These complexes typically feature a square-planar geometry around the Pt(II) center. Research has focused on synthesizing and characterizing these compounds for potential applications, particularly as anticancer agents.

One area of investigation involves mononuclear Pt(II) complexes where the imidazophenanthroline ligand is appended with aromatic groups such as anthracene (B1667546) and pyrene. For instance, the complexes Pt(AIP)(bpy)2 and Pt(PIP)(phen)2, where AIP is anthracene-conjugated imidazophenanthroline and PIP is pyrene-conjugated imidazophenanthroline, have been synthesized. These complexes have demonstrated significant cytotoxicity against HeLa cell lines, with IC50 values of 1.35 µM and 1.56 µM, respectively. Molecular docking studies suggest that these complexes interact with DNA primarily through hydrogen bonding.

Another synthetic strategy involves creating dinuclear Platinum(II) complexes using imidazophenanthroline-based bridging ligands. Complexes such as [Pt2(L1)Cl4] and [Pt2(L2)Cl4] have been developed, where L1 and L2 are dinucleating ligands derived from 1H-imidazo[4,5-f] nih.govrsc.orgphenanthrolin-2-yl)phenoxy derivatives. These dinuclear complexes have shown higher cytotoxicity against HepG2 and MCF-7 cancer cell lines compared to the widely used anticancer drug cisplatin. Their mechanism of action is believed to involve interaction with the major groove of DNA through hydrogen bonding.

The table below summarizes the cytotoxic activity of selected Platinum(II) complexes incorporating imidazophenanthroline scaffolds.

CompoundCell LineIC50 (µM)Reference
Pt(AIP)(bpy)2HeLa1.35 researchgate.net
Pt(PIP)(phen)2HeLa1.56 researchgate.net
[Pt(II)(L)(pn)]Cl·2H2ONCI-H4609.7-35.8 researchgate.net
[Pt(II)(L)(pn)]Cl·2H2OBEL-74029.7-35.8 researchgate.net
[Pt(II)(L)(pn)]Cl·2H2OSK-OV-39.7-35.8 researchgate.net
[Pt2(L1)Cl4]HepG2> Cisplatin nih.gov
[Pt2(L1)Cl4]MCF-7> Cisplatin nih.gov
[Pt2(L2)Cl4]HepG2> Cisplatin nih.gov
[Pt2(L2)Cl4]MCF-7> Cisplatin nih.gov

Data sourced from referenced publications.

Design and Characterization of Multinuclear and Heterobimetallic Complexes

The imidazo[4,5-f] nih.govrsc.orgphenanthroline framework serves as an excellent scaffold for constructing multinuclear and heterobimetallic complexes due to its distinct and separable coordination sites. The phenanthroline portion can chelate one metal center, while the imidazole ring can be functionalized to bind a second, different metal ion, allowing for the rational design of complex molecular architectures.

Dinuclear complexes, particularly with platinum(II), have been synthesized using bridging ligands derived from imidazophenanthroline. For example, ligands like 1,2-bis(2-(1H-imidazo[4,5-f] nih.govrsc.orgphenanthrolin-2-yl)phenoxy)ethane have been used to create dinuclear Pt(II) complexes that exhibit potent antiproliferative activity against various cancer cell lines. nih.gov These complexes are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and nuclearity.

The design of heterobimetallic complexes often involves a d-block metal-based chromophore linked to an f-block metal-based luminophore through an imidazophenanthroline bridge. This strategy is employed to facilitate intramolecular energy transfer between the two metal centers. The photophysical properties of these d-f heterobimetallic species can be finely tuned by modifying the imidazophenanthroline ligand or changing the combination of metal ions. Such complexes, involving metals like Ruthenium(II), Osmium(II), Iridium(III), Rhenium(I), and Europium(III), have been developed for applications as luminescent probes and sensors. The characterization of these systems relies heavily on photophysical measurements, including absorption and emission spectroscopy, to elucidate the energy transfer mechanisms and sensing capabilities.

The table below provides examples of metal ions used in constructing multinuclear and heterobimetallic complexes with imidazophenanthroline ligands.

Complex TypeMetal Ion 1Metal Ion 2Application AreaReference
Dinuclear (Homoleptic)Platinum(II)Platinum(II)Anticancer Agents nih.gov
HeterobimetallicRuthenium(II)Europium(III)Luminescent Probes researchgate.net
HeterobimetallicIridium(III)N/ALuminescent Probes researchgate.net
HeterobimetallicRhenium(I)N/ALuminescent Probes researchgate.net

Data compiled from referenced literature discussing complex design.

Coordination with Lanthanide(III) and Uranyl Ions for Specialized Applications

The versatile coordination behavior of 2-aryl-substituted imidazo[4,5-f]-1,10-phenanthrolines extends to f-block elements, notably lanthanide(III) and uranyl ions, leading to complexes with unique properties for specialized applications. researchgate.net

Lanthanide(III) ions are known for their characteristic luminescence, and imidazophenanthroline ligands can act as effective "antenna" chromophores. By absorbing light and transferring the energy to the lanthanide center, they enhance the metal's emission. nih.govresearchgate.net This sensitization is crucial for applications in bio-imaging, sensors, and organic light-emitting devices (OLEDs). For example, Europium(III) and Terbium(III) complexes with imidazophenanthroline and β-diketonate co-ligands exhibit strong, characteristic red and green luminescence, respectively. researchgate.netresearchgate.net The thermal behavior and mesomorphism of these complexes depend on the metal-to-ligand ratio; for instance, Ln(III) complexes with a 1:2 metal-to-ligand ratio have been shown to form enantiotropic cubic mesophases. researchgate.net

The coordination of imidazophenanthroline ligands with the uranyl ion (UO₂²⁺) has been explored for the development of metallomesogens (metal-containing liquid crystals). While the ligands themselves may not be liquid-crystalline, their coordination to the uranyl fragment can induce mesomorphism. A uranyl complex with a 1:3 metal-to-ligand ratio has been shown to exhibit a hexagonal columnar mesophase over a wide temperature range, demonstrating the potential of these systems in advanced materials science. researchgate.net

The table below lists examples of lanthanide and uranyl complexes and their specialized applications.

Metal IonLigand SystemObserved Property / ApplicationReference
Europium(III)Imidazophenanthroline & 2-thenoyltrifluoroacetonateGood luminescence properties, Red emission researchgate.netresearchgate.net
Terbium(III)Imidazophenanthroline & 2-thenoyltrifluoroacetonateLuminescence properties researchgate.net
Samarium(III)Imidazophenanthroline & 2,7-naphthalenedisulfonateLuminescence nih.gov
Dysprosium(III)Imidazophenanthroline & 2,7-naphthalenedisulfonateSingle-molecule magnet behavior nih.gov
Uranyl (UO₂²⁺)2-Aryl-imidazo[4,5-f]-1,10-phenanthrolineHexagonal columnar mesophase (Liquid Crystal) researchgate.net

Information sourced from referenced scientific literature.

Structural Elucidation and Advanced Spectroscopic Characterization of 1h Imidazo 4,5 F 1 2 Phenanthroline Systems

X-ray Crystallography: Elucidating Molecular and Supramolecular Architectures

In another example, the crystal structure of 2-(4-Fluorophenyl)-1-phenyl-1H-imidazo[4,5-f] nih.govdoaj.orgphenanthroline monohydrate also shows an essentially planar fused ring system. nih.gov The dihedral angles between the imidazole (B134444) ring and the substituted phenyl groups are crucial in defining the molecular shape. nih.gov Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and the formation of supramolecular architectures. nih.govnih.gov In the case of 1-(1H-Imidazo[4,5-f] nih.govdoaj.orgphenanthrolin-2-yl)naphthalen-2-ol, intermolecular N—H···N and O—H···N hydrogen bonds link the molecules into a three-dimensional network. nih.gov The co-crystal of 1H-imidazo[4,5-f] nih.govdoaj.orgphenanthroline with terphenyl-tetracarboxylic acid and water demonstrates complex hydrogen bonding and π-π stacking interactions that dictate the supramolecular assembly. doaj.org

Crystal Data for Selected 1H-Imidazo[4,5-f] nih.govdoaj.orgphenanthroline Derivatives
CompoundFormulaCrystal SystemSpace GroupKey Dihedral Angles (°)Reference
1,2-diphenyl-1H-imidazo[4,5-f] nih.govdoaj.orgphenanthrolineC25H16N4TriclinicP-1Imidazole ring to N-phenyl ring: 77.41(8) Imidazole ring to C-phenyl ring: 56.26(8) Between phenyl rings: 65.50(8) nih.gov
2-(4-Fluorophenyl)-1-phenyl-1H-imidazo[4,5-f] nih.govdoaj.orgphenanthroline monohydrateC25H15FN4·H2OTriclinicP-1Imidazole ring to N-phenyl group: 76.83(7) Imidazole ring to fluorobenzene group: 32.22(7) Between phenyl rings: 72.13(7) nih.gov
1-(1H-Imidazo[4,5-f] nih.govdoaj.orgphenanthrolin-2-yl)naphthalen-2-olC23H14N4OTetragonalP4/nBetween pyridine rings of phenanthroline: 4.43(8) Benzimidazole unit to naphthalene ring: 74.22(5) nih.gov
1H-imidazo(4,5-f)-1,10-phenanthroline-terphenyl-2,5,2',5'-tetracarboxylic acid monohydrate (2:1:1)(C13H8N4)2·(C22H14O8)·(H2O)MonoclinicC2/cNot specified doaj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural characterization of 1H-Imidazo[4,5-f] nih.govdoaj.orgphenanthroline derivatives in solution. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the molecular structure synthesized. researchgate.net The unsymmetrical nature of many of these derivatives often leads to complex ¹H NMR spectra, particularly in the aromatic region.

The formation of metal complexes with 1H-Imidazo[4,5-f] nih.govdoaj.orgphenanthroline ligands can be monitored by NMR, with changes in the chemical shifts of the ligand protons indicating coordination to the metal center. researchgate.net For example, complexation of these ligands with Cd(II) and Zn(II) ions results in noticeable changes in the ¹H NMR spectra. researchgate.net Advanced NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can provide insights into the formation of larger assemblies, such as dimers, in solution. rsc.org The characterization of a series of novel 1H-imidazo[4,5-f] nih.govdoaj.orgphenanthroline derivatives was successfully achieved using a combination of FT-IR, ¹H NMR, ¹³C NMR, MS, and elemental analysis. researchgate.net

Advanced Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis

The rich photophysical properties of 1H-Imidazo[4,5-f] nih.govdoaj.orgphenanthroline systems are extensively studied using a variety of spectroscopic techniques. These methods probe the electronic transitions and de-excitation pathways that give rise to their characteristic absorption and emission profiles.

UV-Visible absorption spectroscopy is fundamental to understanding the electronic structure of these compounds. The absorption spectra of 1H-Imidazo[4,5-f] nih.govdoaj.orgphenanthroline and its derivatives typically exhibit intense bands in the UV region, which are assigned to π → π* transitions within the aromatic framework. researchgate.netsci-hub.se For the parent 1H-imidazo[4,5-f] nih.govdoaj.orgphenanthroline, absorption bands are observed around 282 nm and 229 nm, attributed to π → π*(Phen) transitions. researchgate.net Weaker absorption bands at longer wavelengths are often associated with intramolecular charge transfer (ICT) from the fused imidazole ring to the phenanthroline moiety. researchgate.netsci-hub.se

The introduction of various substituents onto the imidazo[4,5-f] nih.govdoaj.orgphenanthroline core can significantly modulate the absorption properties. For instance, the incorporation of a fluorene group leads to the appearance of characteristic π→π* transitions of the fluorene moiety in the 300-400 nm range. sci-hub.se Coordination to metal ions also profoundly affects the absorption spectra. Rhenium(I) complexes, for example, show broad and strong absorption bands in the visible region, which are ascribed to metal-to-ligand charge transfer (MLCT) transitions. acs.org The nature of the substituents on the ligand can tune the energy of these MLCT bands. rsc.org

Many 1H-Imidazo[4,5-f] nih.govdoaj.orgphenanthroline derivatives are highly luminescent. researchgate.net The parent ligands often exhibit fluorescence in the blue region of the visible spectrum, originating from a ¹(π-π*) excited state. The emission properties are largely dictated by the imidazo[4,5-f] nih.govdoaj.orgphenanthroline core, with the emission maxima showing little variation with the introduction of certain substituents. However, significant red-shifts in emission can be achieved by introducing electron-donating groups like fluorene. sci-hub.se

Metal complexes of these ligands often display phosphorescence. Rhenium(I) complexes, for instance, are known to be phosphorescent in solution at room temperature, with emission arising from a triplet metal-to-ligand charge transfer (³MLCT) state. The emission wavelengths and lifetimes of these complexes are sensitive to the functionalization of the imidazo[4,5-f] nih.govdoaj.orgphenanthroline ligand. researchgate.net Some pyrenyl-substituted Rhenium(I) complexes exhibit dual emission, with contributions from both fluorescence and phosphorescence. nih.gov The observation of room-temperature phosphorescence from a pyrene-based moiety in such a complex is a noteworthy phenomenon. nih.gov

The photophysical properties of 1H-Imidazo[4,5-f] nih.govdoaj.orgphenanthroline derivatives can be highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, is characterized by a shift in the absorption or emission maxima with changes in solvent polarity. For example, 4-(1H-Imidazo[4,5-f] nih.govdoaj.orgphenanthrolin-2-yl)benzaldehyde exhibits positive solvatochromism, where the Stokes shift increases with solvent polarity. researchgate.netnih.gov This behavior is indicative of a larger dipole moment in the excited state compared to the ground state. researchgate.netnih.gov

The solvent can also influence the nature of the emitting state. In some copper(I) complexes, a ³MLCT emission band is observed in dichloromethane, but this emission is quenched in the more polar solvent acetonitrile. mdpi.com For certain Rhenium(I) complexes, the solvent-dependent photoluminescence is attributed to strong hydrogen bonding interactions between the acidic imidazole NH proton and polar solvents. rsc.org

Solvatochromic Data for 4-(1H-Imidazo[4,5-f] nih.govdoaj.orgphenanthrolin-2-yl)benzaldehyde
SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm-1)Reference
Toluene3644253987 researchgate.net
Dichloromethane3674484869 researchgate.net
Acetonitrile3624836967 researchgate.net
Ethanol3635117978 researchgate.net
Dimethyl sulfoxide3745187256 researchgate.net

Time-Resolved Spectroscopic Techniques: Lifetime Measurements and Transient Absorption

Time-resolved spectroscopic techniques are crucial for elucidating the dynamics of the excited states of 1H-Imidazo[4,5-f] nih.govdoaj.orgphenanthroline systems. These methods provide information on the lifetimes of excited states and allow for the characterization of transient species.

Emission lifetime measurements can distinguish between fluorescence (typically in the nanosecond range) and phosphorescence (which can have lifetimes ranging from nanoseconds to microseconds or even longer). mdpi.com For instance, the fluorescence lifetimes of some imidazo[4,5-f] nih.govdoaj.orgphenanthroline ligands are in the range of a few nanoseconds. In contrast, their Rhenium(I) complexes exhibit phosphorescence with lifetimes on the order of hundreds of nanoseconds in aerated solution. Remarkably, certain pyrenyl-substituted Rhenium(I) complexes have been reported to have exceptionally long-lived triplet excited states, with phosphorescence lifetimes exceeding 1000 microseconds (1 millisecond) at room temperature. nih.govacs.org

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for probing the initial photophysical events that occur on ultrafast timescales. nih.govacs.org This technique has been used to study the excited-state dynamics of Rhenium(I) complexes of pyrenyl-substituted imidazo[4,5-f] nih.govdoaj.orgphenanthroline. nih.gov The fs-TA data can reveal processes such as intersystem crossing (ISC) from the initially populated singlet excited state to the triplet state, and subsequent vibrational and structural relaxation in the triplet manifold. nih.gov For these bichromophoric systems, fs-TA can also provide insights into energy transfer processes between the different chromophoric units. nih.gov

Electrochemical Investigations: Cyclic Voltammetry and Spectroelectrochemistry

The electrochemical behavior of 1H-imidazo[4,5-f] researchgate.netrsc.orgphenanthroline (ip) and its derivatives, particularly when incorporated into metal complexes, has been a subject of significant research interest. These studies are crucial for understanding the electronic structure and redox properties of the compounds, which underpin their applications in areas such as catalysis and sensor technology. Cyclic voltammetry (CV) is the primary technique employed to probe these properties.

Ruthenium(II) complexes bearing imidazo[4,5-f] researchgate.netrsc.orgphenanthroline ligands have been extensively studied. For instance, bis(2,2′-bipyridine)ruthenium(II) complexes with ip and its 2-phenyl derivative (pip) exhibit metal-centered oxidation processes. The oxidation potentials for these complexes show a dependence on the substitution at the 2-position of the imidazole ring. The introduction of a phenyl group in [Ru(bipy)₂ (pip)]²⁺ results in a slight anodic shift of the oxidation potential compared to the unsubstituted analogue [Ru(bipy)₂(ip)]²⁺, indicating that the phenyl group makes the ruthenium center slightly more difficult to oxidize. The reduction processes for these complexes, centered on the ligands, have been observed to be irreversible under certain experimental conditions.

In studies of dinuclear and mononuclear ruthenium(II) complexes with bridging or terminal 2,6-di(1H-imidazo[4,5-f] researchgate.netrsc.orgphenanthrolin-2-yl)aryl ligands, electrochemical analysis revealed that the metallic centers in the dinuclear systems behave independently. This lack of significant electronic communication between the metal centers is an important finding for the design of polymetallic assemblies with predictable redox properties. While spectroelectrochemistry, which combines spectroscopic and electrochemical measurements, is a powerful tool for studying the electronic transitions of redox-generated species, detailed studies on 1H-imidazo[4,5-f] researchgate.netrsc.orgphenanthroline systems are not extensively reported in the literature surveyed.

ComplexOxidation Potential (Eox vs. SCE)Reduction Potential (Ered vs. SCE)
[Ru(bipy)₂(ip)]²⁺1.254 Vca. -0.85 V (irreversible)
[Ru(bipy)₂(pip)]²⁺1.284 Vca. -0.85 V (irreversible)

Other Advanced Spectroscopic and Analytical Methods (e.g., IR, Mass Spectrometry, Elemental Analysis, TGA, Magnetic Susceptibility, Molar Conductance)

A suite of advanced spectroscopic and analytical techniques is essential for the unambiguous characterization of 1H-imidazo[4,5-f] researchgate.netrsc.orgphenanthroline and its derivatives. These methods provide critical information regarding molecular structure, composition, and purity.

Infrared (IR) Spectroscopy is routinely used to identify functional groups. In metal complexes, such as the fac-{Re(CO)₃}⁺ moiety coordinated to pyrenyl-substituted imidazo[4,5-f] researchgate.netrsc.orgphenanthroline ligands, IR spectra clearly show a set of intense stretching bands (ν(C≡O)) for the carbonyl groups in the 2030–1875 cm⁻¹ region. This pattern is characteristic of the facial geometry of the three CO ligands. Less intense vibrations corresponding to the coordinated imidazo-phenanthroline ligand are also observed.

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is invaluable for confirming the molecular weight of these compounds. For novel imidazo-phenanthroline derivatives and their metal complexes, ESI-MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the successful synthesis and formulation of the target molecule. dntb.gov.ua

Elemental Analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which is compared against calculated values to confirm the empirical formula of the synthesized compounds. This technique is a fundamental criterion for purity and has been successfully used to verify the composition of numerous imidazo[4,5-f] researchgate.netrsc.orgphenanthroline ligands and their metal complexes, including those with rhenium. nih.govsemanticscholar.org

While techniques such as Thermogravimetric Analysis (TGA) , Magnetic Susceptibility , and Molar Conductance are powerful for investigating thermal stability, magnetic properties of paramagnetic species, and the ionic nature of complexes in solution, respectively, specific data for 1H-imidazo[4,5-f] researchgate.netrsc.orgphenanthroline systems were not prominently featured in the surveyed research literature. The thermal behavior of some metal complexes has been noted as being dependent on the metal-to-ligand ratio. researchgate.netsemanticscholar.org

CompoundFormulaCalculated (%)Found (%)
[ReCl(CO)₃(pyr-imphen)] (1)C₃₂H₁₆ClN₄O₃ReC, 51.78C, 51.49
H, 2.17H, 2.11
N, 7.55N, 7.42
[ReCl(CO)₃(pyr-tol-imphen)] (2)C₃₉H₂₂ClN₄O₃ReC, 56.14C, 55.85
H, 2.66H, 2.61
N, 6.71N, 6.59

Surface-Sensitive Techniques for Thin Films and Monolayers (e.g., Scanning Tunneling Microscopy)

The ability of 1H-imidazo[4,5-f] researchgate.netrsc.orgphenanthroline-based molecules to form ordered structures on surfaces is critical for their application in molecular electronics and materials science. Scanning Tunneling Microscopy (STM) is a premier surface-sensitive technique that allows for the visualization of molecular arrangements at the sub-nanometer scale.

Studies have been conducted on the self-assembly of europium(III) complexes incorporating 2-aryl-substituted imidazo[4,5-f] researchgate.netrsc.orgphenanthroline ligands at solid-liquid interfaces. researchgate.netsemanticscholar.org These investigations have demonstrated that the choice of solvent plays a crucial role in the formation of ordered monolayers. For example, STM imaging of a EuCl₃ complex with a long-chain substituted imidazo-phenanthroline ligand at the graphite-1-phenyloctane interface revealed a somewhat irregular pattern. researchgate.net

However, upon changing the solvent to 1-octanoic acid, the same complex was observed to form highly regular, well-ordered, two-dimensional crystalline domains that extend over long distances. researchgate.netsemanticscholar.orgresearchgate.net The STM images showed distinct, rhombus-shaped features corresponding to the self-assembled molecules. This solvent-induced ordering highlights the importance of molecule-solvent and molecule-substrate interactions in controlling the supramolecular architecture on the surface. The ability to form such well-defined monolayers is a promising characteristic for the development of functional surfaces and thin films based on these versatile ligands. researchgate.netsemanticscholar.org

Computational and Theoretical Investigations of 1h Imidazo 4,5 F 1 2 Phenanthroline

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the ground-state properties of molecular systems with a favorable balance of accuracy and computational cost. For 1H-Imidazo[4,5-f] jddtonline.infonih.govphenanthroline and its derivatives, DFT calculations are crucial for determining optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. nih.gov

Beyond geometry, DFT is used to calculate fundamental electronic properties. The distribution of electron density, molecular orbital energies, and the electrostatic potential are key outputs that provide insight into the molecule's behavior. These ground-state calculations form the essential foundation for more advanced theoretical studies, including the analysis of excited states and chemical reactivity. dntb.gov.ua

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Transitions

To understand the photophysical properties of 1H-Imidazo[4,5-f] jddtonline.infonih.govphenanthroline, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. ajol.info TD-DFT extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.net

These theoretical calculations are often performed on the ground-state geometries optimized by DFT. The results are then compared with experimental UV-visible absorption spectra to validate the computational model and to assign specific electronic transitions. nih.gov For example, TD-DFT calculations on 2-(1H-Imidazo[4,5-ƒ] jddtonline.infonih.govphenanthrolin-2-yl)phenol (IPP) in methanol (B129727) solution accurately predicted absorption peaks observed experimentally at 237.0 nm, 274.0 nm, and 335.0 nm. nih.gov

In the study of metal complexes containing IP-based ligands, TD-DFT is invaluable for elucidating the character of transitions, such as:

Intraligand (IL) transitions occurring within the IP ligand itself.

Metal-to-Ligand Charge Transfer (MLCT) , where an electron moves from a metal-centered orbital to a ligand-centered orbital. acs.org

Intraligand Charge Transfer (ILCT) , involving electron transfer from one part of the ligand to another. acs.org

By analyzing the molecular orbitals involved in these transitions, researchers can understand how structural modifications to the IP ligand can tune the photophysical properties of the molecule or its metal complexes for applications in areas like organic light-emitting diodes (OLEDs) and photosensitizers. acs.orgnih.gov

Quantum Chemical Descriptors for Reactivity and Interaction Mechanisms

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in chemical reactions and electronic properties. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. ppor.az

The energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A small energy gap is associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.com This property is particularly relevant for applications in electronics, where a smaller gap can facilitate charge transfer, making such molecules candidates for organic semiconductors or solar cells. ppor.az Studies on IP derivatives have shown that the HOMO and LUMO levels, and thus the energy gap, can be tuned by introducing different substituents. nih.gov

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)biphenyl-4-amine-5.005-0.9174.088
2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f] jddtonline.infonih.govphenanthroline-6.09-1.994.10

This table presents calculated HOMO, LUMO, and energy gap values for representative 1H-Imidazo[4,5-f] jddtonline.infonih.govphenanthroline derivatives from different studies to illustrate the concept. nih.govppor.az

Understanding the distribution of electronic charge within the 1H-Imidazo[4,5-f] jddtonline.infonih.govphenanthroline molecule is essential for predicting its interaction with other molecules, including metal ions and biological targets. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. nih.gov

This analysis can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. For the IP scaffold, the nitrogen atoms are typically the most electronegative centers, carrying significant negative partial charges. ui.edu.ng This makes them the primary sites for coordination with metal ions (Lewis acids) and for forming hydrogen bonds. ui.edu.ng NBO analysis provides a more detailed picture of charge distribution and intramolecular charge transfer interactions, which can be correlated with the molecule's nonlinear optical (NLO) properties. nih.gov

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the reactivity of 1H-Imidazo[4,5-f] jddtonline.infonih.govphenanthroline. These indices are defined within the framework of conceptual DFT.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. ppor.azijarset.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO – EHOMO) / 2. ppor.azijarset.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability and reactivity. ppor.azijarset.com Soft molecules are generally more reactive. ijarset.com

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ. ppor.az

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η). ppor.azijarset.com

These descriptors are valuable for comparing the reactivity of a series of IP derivatives and for understanding their potential as, for example, corrosion inhibitors, where the molecule's ability to donate electrons to a metal surface is key. researchgate.net

Compound DerivativeChemical Potential (μ) (eV)Hardness (η) (eV)Softness (S) (eV-1)Electrophilicity Index (ω) (eV)
2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)biphenyl-4-amine-2.9612.0440.4892.146
2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f] jddtonline.infonih.govphenanthroline-4.042.050.2433.98

This table presents calculated quantum chemical descriptors for representative 1H-Imidazo[4,5-f] jddtonline.infonih.govphenanthroline derivatives. nih.govppor.az

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as an IP derivative) when it binds to a second molecule (a receptor, typically a biological macromolecule like a protein or DNA). jddtonline.info This method is instrumental in drug discovery and medicinal chemistry to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of 1H-Imidazo[4,5-f] jddtonline.infonih.govphenanthroline have been studied for their potential as antimicrobial and anticancer agents. jddtonline.infonih.gov Molecular docking simulations have been performed to investigate their interactions with targets such as:

DNA Gyrase: An essential bacterial enzyme, making it an attractive target for antimicrobial drugs. Docking studies have positioned IP derivatives in the active site of the DNA gyrase B subunit to predict binding energies and key interactions. jddtonline.inforesearchgate.net

Telomeric G-quadruplex DNA: These structures are found at the ends of chromosomes and are targets for anticancer therapy. The planar aromatic surface of IP derivatives allows them to interact with and stabilize G-quadruplex structures, an interaction that has been modeled using docking. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time. dovepress.com MD simulations provide a dynamic view of the interactions, accounting for the flexibility of both the ligand and the receptor and the presence of solvent molecules. This allows for a more refined analysis of binding stability and the specific interactions, such as hydrogen bonds and π-stacking, that hold the complex together. dovepress.com

Advanced Applications of 1h Imidazo 4,5 F 1 2 Phenanthroline in Materials Science and Beyond

Optoelectronic Materials

The rigid, planar, and electron-deficient nature of the 1H-Imidazo[4,5-f] researchgate.netnih.govphenanthroline core, combined with the ease of functionalization at the imidazole (B134444) ring, makes it an exceptional ligand for creating metal complexes with tunable photophysical properties. These characteristics are actively exploited in the field of optoelectronics.

Components for Organic Light-Emitting Diodes (OLEDs) and Luminescent Electrochemical Cells (LECs)

Metal complexes incorporating 1H-Imidazo[4,5-f] researchgate.netnih.govphenanthroline (imidazo-phen) ligands, particularly those of iridium(III), have been extensively investigated for their use in light-emitting devices. semanticscholar.org These ionic transition metal complexes (iTMCs) possess attractive photochemical and photophysical properties, such as strong ligand fields and efficient spin-orbit coupling, which lead to high emission quantum yields and long triplet excited state lifetimes—qualities highly sought after for electroluminescent devices. ugent.bersc.org

Complexes with N^N ligands derived from 2-phenyl-1H-imidazo-[4,5-f]-1,10-phenanthroline demonstrate significant electron delocalization, resulting in intense emissions and extended excited state lifetimes. ugent.be A study on new iridium(III) complexes using R-phenylimidazo(4,5-f)1,10-phenanthroline as the ancillary ligand (where R = H, CH₃, F) revealed their effectiveness as the active layers in LEC devices. rsc.org For instance, a device using one such complex achieved a maximum luminance of 21.7 Lx at 14.7 V. rsc.org The research highlighted that the rigidity of the system and the structure of the solid matrix have a dramatic effect on the electronic properties of the complex, influencing device performance. rsc.org The versatility of the imidazo-phen scaffold allows for fine-tuning of photophysical characteristics, making these complexes promising candidates for developing efficient and stable OLED and LEC systems. semanticscholar.org

Table 1: Performance of Iridium(III) Complexes in LEC Devices
Complex TypeAncillary LigandCyclometalating LigandMax Luminance (Lx)Voltage (V)Reference
C2CH₃-phenylimidazo(4,5-f)1,10-phenanthroline2-phenylpyridine (B120327) (ppy)21.714.7 rsc.org
C1-3 seriesR-phenylimidazo(4,5-f)1,10-phenanthroline (R=H, CH₃, F)2-phenylpyridine (ppy)-- rsc.org
C4-6 seriesR-phenylimidazo(4,5-f)1,10-phenanthroline (R=H, CH₃, F)F₂-ppy-- ugent.be

Photosensitizers for Photochemical Applications and Energy Transfer Processes

The 1H-Imidazo[4,5-f] researchgate.netnih.govphenanthroline framework is integral to the design of potent photosensitizers, which are molecules that can absorb light and transfer the energy to another molecule. researchgate.netacs.org Ruthenium(II) complexes of imidazo-phen derivatives are particularly noted for their high chemical stability, strong absorption in the visible spectrum, and long-lived luminescence, making them excellent candidates for various photosensitizing applications. researchgate.net These applications include the generation of singlet oxygen, use in dye-sensitized photoelectric cells, and the creation of gas sensors based on photosensitized metal oxides. researchgate.net

A bichromophore approach, which combines different light-absorbing units within one molecule, has been used to create novel photosensitizers with exceptional properties. For example, Re(I) tricarbonyl complexes with 2-(1-pyrenyl)-1H-imidazo[4,5-f] researchgate.netnih.govphenanthroline have been synthesized, exhibiting extraordinarily long triplet excited-state lifetimes of over 1000 μs at room temperature. researchgate.netresearchgate.net These prolonged lifetimes are critical for efficient intermolecular photoinduced energy transfer. researchgate.netresearchgate.net Similarly, Ru(II) dyads using the same pyrenyl-substituted ligand have been shown to be highly versatile and potent photosensitizers for destroying both cancer and bacterial cells, even in resistant biofilm populations. researchgate.netacs.org The imidazo-phen framework serves as a convenient tether for linking π-expansive ligands like pyrene to the metal scaffold, allowing for the fine-tuning of the complex's properties. researchgate.netacs.org

Exploration as Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials interact with high-intensity light to produce new optical effects, and 1H-Imidazo[4,5-f] researchgate.netnih.govphenanthroline derivatives have emerged as promising candidates in this field. figshare.com A key NLO property is two-photon absorption (TPA), where a molecule absorbs two photons simultaneously. Research has focused on synthesizing imidazo-phen derivatives with large TPA cross-sections (σ), a measure of TPA efficiency.

A series of novel D–π–A (Donor-π bridge-Acceptor) type dyes based on the imidazo-phen scaffold have been developed. researchgate.net The TPA cross-section values were found to increase with the strength of the donor/acceptor groups. researchgate.net For example, two such dyes, designated dye 3 and dye 4, exhibited exceptionally large TPA cross-sections of 1232 GM and 4752 GM, respectively (1 GM = 1×10⁻⁵⁰ cm⁴ photon⁻¹ molecule⁻¹). researchgate.net Other derivatives have also shown significant TPA activity; for instance, compounds labeled 1BN and 5MOBI were found to have TPA cross-sections of 471 GM and 654 GM, respectively. researchgate.net Another compound, 2-{4-[(dicyanomethylidene-5,5-dimethylcyclohexl)vinyl]phenyl}imidazo[4,5-f] researchgate.netnih.govphenanthroline (DDVPIP), was synthesized and showed a TPA cross-section of 62 GM. researchgate.net These results demonstrate the potential for creating highly effective NLO materials by modifying the imidazo-phen structure. researchgate.net

Table 2: Two-Photon Absorption (TPA) Cross-Sections of Imidazo-phen Derivatives
CompoundTPA Cross-Section (σ) in GMReference
Dye 31232 researchgate.net
Dye 44752 researchgate.net
5MOBI654 researchgate.net
1BN471 researchgate.net
DDVPIP62 researchgate.net

Sensing Technologies

The ability of the 1H-Imidazo[4,5-f] researchgate.netnih.govphenanthroline ligand system to participate in specific molecular interactions, such as hydrogen bonding, and to signal these events through changes in its luminescence makes it a powerful tool for developing advanced chemosensors.

Design and Mechanism of Anion Recognition and Sensing

The imidazo-phen scaffold is a key component in the design of luminescent probes for anion recognition. semanticscholar.org The imidazole group, with its N-H proton, can act as a hydrogen-bond donor, forming selective interactions with various anions. semanticscholar.org This interaction perturbs the electronic structure of the molecule, leading to detectable changes in its photophysical properties, such as fluorescence or phosphorescence intensity. semanticscholar.org

A notable example is the development of imidazo[4,5-f] researchgate.netnih.govphenanthroline-based Zn(II) complexes for the specific recognition of adenosine (B11128) 5′-triphosphate (ATP). figshare.com These metal complexes were designed to selectively detect ATP over other biologically important phosphate-based anions. figshare.com The mechanism relies on the interaction between the Zn(II) complex and the phosphate groups of ATP, which modulates the emission response of the complex. The selectivity and optical response could be tuned by changing the functional groups on a phenyl ring attached to the imidazole core. figshare.com This strategy highlights how the imidazo-phen framework can be systematically modified to create highly selective anion sensors for important biological analytes. semanticscholar.orgfigshare.com

Development of pH-Responsive Fluorescent Probes

The acidic N-H proton on the imidazole ring of the 1H-Imidazo[4,5-f] researchgate.netnih.govphenanthroline moiety makes it inherently sensitive to changes in pH. This property has been harnessed to create pH-responsive fluorescent probes. Metal complexes containing these ligands often exhibit different luminescent properties depending on whether the imidazole ring is protonated or deprotonated.

For instance, a Ruthenium(II) complex containing 2-(9-anthryl)-1H-imidazo[4,5-f] researchgate.netnih.govphenanthroline was shown to have distinct ground- and excited-state acid-base properties. The study determined its excited-state ionization constants (pKa*) to be 2.57 and 8.47 through spectrophotometric pH titrations. This indicates that the luminescence of the complex changes significantly at these pH values, allowing it to function as a sensor. Furthermore, copper(I) complexes with imidazo-phen ligands have been developed that display "off-on-off" or "on-off-on" switching of their luminescence in response to reversible acid-base changes. Non-emissive complexes could be "turned on" by adding a base, while intensely emissive deprotonated complexes could be "turned off" by adding an acid, demonstrating a clear and repeatable pH-sensing mechanism.

Chemo/Biosensors for Specific Analytes (e.g., NO2, hypochlorite)

The unique photophysical properties of 1H-Imidazo[4,5-f] chim.itresearchgate.netphenanthroline-based compounds, which can be finely tuned by molecular design and metal coordination, make them excellent candidates for developing luminescent chemosensors. These sensors can detect specific analytes with high sensitivity and selectivity.

One notable application is in the detection of hypochlorite (ClO⁻). A functional probe, 4-(1H-imidazo[4,5-f] chim.itresearchgate.net-phenanthrolin-2-yl) benzaldehyde oxime, has been synthesized for this purpose. This compound initially exhibits a blue emission. Upon interaction with hypochlorite, the oxime group is oxidized to an aldehyde. This structural transformation leads to a distinct change in the molecule's electronic properties, resulting in a sharp emission color change from blue to green. This ratiometric fluorescent response allows for the sensitive and selective detection of hypochlorite. The sensor demonstrates a low detection limit and a clear linear response range, making it effective for quantitative analysis. It has been successfully used for monitoring hypochlorite levels through both fluorescence changes and visible colorimetric shifts.

While the imidazo[4,5-f] chim.itresearchgate.netphenanthroline scaffold is widely used for creating sensors for various ions and molecules, specific research detailing its application for the detection of nitrogen dioxide (NO₂) is not extensively covered in recent literature. However, the adaptability of the ligand suggests potential for future development in this area.

Table 1: Performance of a 1H-Imidazo[4,5-f] chim.itresearchgate.netphenanthroline-Based Hypochlorite Sensor

Parameter Value
Analyte Hypochlorite (ClO⁻)
Sensor Compound 4-(1H-imidazo[4,5-f] chim.itresearchgate.net-phenanthrolin-2-yl) benzaldehyde oxime
Detection Principle Oxidation of oxime to aldehyde
Signal Change Fluorescence emission shift (Blue to Green)
Detection Limit 53 nM
Linear Range 0.5 - 8.0 µM

Supramolecular Chemistry and Self-Assembly

The defined geometry and multiple interaction sites of 1H-imidazo[4,5-f] chim.itresearchgate.netphenanthroline make it an exceptional component in the field of supramolecular chemistry, where molecules are organized into larger, functional architectures through non-covalent interactions.

Derivatives of 1H-imidazo[4,5-f] chim.itresearchgate.netphenanthroline serve as crucial molecular scaffolding for creating complex supramolecular assemblies. nih.gov The rigid planarity of the fused ring system provides a stable and predictable foundation, while the nitrogen atoms of the phenanthroline and imidazole moieties offer well-defined points for hydrogen bonding and metal coordination. These interactions guide the self-assembly of molecules into higher-order structures. For instance, 1,2-diphenyl-1H-imidazo[4,5-f] chim.itresearchgate.netphenanthroline derivatives are recognized for their role in constructing these intricate assemblies. nih.gov The ability to functionalize the imidazole ring allows for the introduction of various groups that can further direct the assembly process and imbue the final architecture with specific properties.

The chelating properties of the phenanthroline unit make this compound an ideal building block for metallodendrimers. nih.gov Metallodendrimers are highly branched, tree-like macromolecules with metal ions at their core, branching points, or periphery. By using functionalized 1H-imidazo[4,5-f] chim.itresearchgate.netphenanthroline ligands, chemists can precisely control the growth of dendritic structures, incorporating metal centers in a systematic, generational fashion. These structures are investigated for applications in catalysis, light-harvesting, and molecular electronics.

While the structural characteristics of 1H-imidazo[4,5-f] chim.itresearchgate.netphenanthroline make it a suitable candidate for use as a linker in Metal-Organic Frameworks (MOFs), specific examples of its incorporation into MOF structures are not prominently featured in available research. MOFs are crystalline materials composed of metal nodes linked by organic ligands, and the directional coordination sites of this ligand could theoretically be used to build such porous networks.

A significant application of 1H-imidazo[4,5-f] chim.itresearchgate.netphenanthroline is in the design of metallomesogens, which are metal-containing liquid crystals. semanticscholar.orgacs.org While the ligands themselves are typically not liquid-crystalline, their coordination to metal ions can induce mesomorphism. semanticscholar.orgacs.org The resulting thermal behavior and liquid crystalline phase are highly dependent on the choice of metal, the metal-to-ligand ratio, and the substitution pattern on the ligand. semanticscholar.orgacs.org

For example, 2-aryl-substituted imidazo[4,5-f]-1,10-phenanthrolines have been used to form stable complexes with a variety of d-block and f-block metals. semanticscholar.orgacs.org The coordination of these ligands to metal ions like Lanthanide(III) and Uranyl(VI) has been shown to produce materials with distinct liquid crystalline phases, such as cubic and hexagonal columnar mesophases. semanticscholar.orgacs.org These materials combine the properties of liquid crystals (fluidity, anisotropy) with the electronic and magnetic properties of metal ions, making them promising for applications in displays and sensors. researchgate.net

Table 2: Metallomesogen Formation with 1H-Imidazo[4,5-f] chim.itresearchgate.netphenanthroline Ligands

Metal Ion (M) Metal-to-Ligand Ratio (M:L) Resulting Phase
Platinum(II) 1:1 Not liquid-crystalline
Rhenium(I) 1:1 Not liquid-crystalline
Lanthanide(III) 1:2 Enantiotropic cubic mesophase or not liquid-crystalline (depends on ion and ligand)
Uranyl(VI) 1:3 Hexagonal columnar mesophase

Catalysis and Industrial Relevance

The strong coordination ability and electronic properties of 1H-imidazo[4,5-f] chim.itresearchgate.netphenanthroline make it a valuable ligand in the field of catalysis.

Metal complexes featuring 1H-imidazo[4,5-f] chim.itresearchgate.netphenanthroline-based ligands have been explored for various catalytic applications. The rigid bite angle of the phenanthroline unit provides high stability to the resulting metal complexes, which is crucial for catalytic turnover.

One specific application is their use as ligands in Ring-Opening Metathesis Polymerization (ROMP). nih.gov Furthermore, metal complexes incorporating these ligands, particularly with ruthenium(II), have been investigated for their light-harvesting capabilities. soton.ac.uk This is highly relevant for photocatalysis, where the complex absorbs light energy and transfers it to drive a chemical reaction. The ability to modify the ligand's structure allows for the tuning of the complex's absorption spectrum and excited-state properties, optimizing its efficiency as a photosensitizer. soton.ac.uk These attributes make such complexes suitable for applications in solar energy conversion and photoredox catalysis.

Research into Corrosion Inhibition Potentials

The unique molecular structure of 1H-Imidazo[4,5-f] researchgate.netchim.itphenanthroline, characterized by a rigid, planar tricycle with multiple nitrogen heteroatoms, has prompted significant research into its potential as a corrosion inhibitor. These studies, encompassing both theoretical and experimental approaches, have explored its efficacy in protecting various metals in aggressive acidic environments.

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in predicting the anticorrosion capabilities of 1H-Imidazo[4,5-f] researchgate.netchim.itphenanthroline and its derivatives. researchgate.netui.edu.ng These computational simulations analyze quantum chemical parameters to elucidate the interaction mechanism between the inhibitor molecule and the metal surface. researchgate.netui.edu.ng Key parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE) are calculated to predict inhibition efficiency. researchgate.netresearchgate.net A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal surface. researchgate.net A small energy gap (ΔE) between EHOMO and ELUMO is indicative of higher reactivity and consequently, better inhibition potential. researchgate.net

Computational studies on a series of imidazophenanthroline derivatives have shown that their predicted corrosion inhibition potentials are closely linked to these quantum chemical parameters. researchgate.netjsribadan.ng For instance, the presence of electron-donating groups on the phenanthroline backbone generally enhances the inhibition performance. researchgate.net The sites for likely electrophilic attack have been identified on the nitrogen and, where applicable, oxygen atoms, as indicated by their high negative Mulliken charges. researchgate.netui.edu.ng This suggests that the bonding to the metal surface occurs through these heteroatoms. researchgate.netui.edu.ng

Derivative NameEHOMO (eV)ELUMO (eV)ΔE (eV)Predicted Inhibition Potential
2-methyl-1H-imidazo[4,5-f] researchgate.netchim.itphenanthroline (MIP)---Good
3-(1H-imidazo[4,5-f] researchgate.netchim.itphenanthrolin-2-yl)phenol (IPP)---Better
2-(2-methoxyphenyl)-1H-imidazo[4,5-f] researchgate.netchim.itphenanthroline (MPIP)---Even Better
4-methoxy-2-(3H-phenanthro[9,10-d]imidazol-2-yl)phenol (MPP)HighestLowestLowestBest
Note: Specific eV values were not consistently provided across all sources for a direct comparison in this table, but the trend is clearly established in the literature. researchgate.netjsribadan.ng

Experimental studies have substantiated the theoretical predictions. A notable investigation focused on 2-mesityl-1H-imidazo[4,5-f] researchgate.netchim.itphenanthroline (MEIP), a derivative of the parent compound, as a corrosion inhibitor for mild steel in a 0.5 M H2SO4 solution. acs.orgresearchgate.net The study employed gravimetric and UV-visible spectrophotometric methods to evaluate its performance at various concentrations and temperatures. acs.orgresearchgate.net The results demonstrated that MEIP is an effective inhibitor, with its inhibition efficiency increasing with higher concentrations but decreasing at elevated temperatures. acs.orgresearchgate.net This temperature-dependent behavior is characteristic of a physical adsorption mechanism, where the inhibitor molecules adhere to the metal surface through electrostatic interactions. acs.orgresearchgate.net Further analysis indicated the formation of a MEIP-Fe complex on the surface of the mild steel. acs.orgresearchgate.net

The research into 1H-Imidazo[4,5-f] researchgate.netchim.itphenanthroline and its derivatives as corrosion inhibitors is a promising area of materials science. The combination of theoretical calculations and experimental validations provides a comprehensive understanding of their protective mechanisms. The ability of these compounds to form a protective layer on metal surfaces, thereby mitigating the corrosive effects of acidic media, positions them as valuable candidates for industrial applications.

Biomolecular Interactions and Research Probes

Nucleic Acid Interactions and Research Mechanisms

The planar, polycyclic aromatic structure of 1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline and its derivatives facilitates their interaction with nucleic acids, primarily through non-covalent modes of binding. These interactions are a cornerstone of their biological activity and are being extensively explored for various research and therapeutic purposes.

Derivatives of 1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline exhibit a strong propensity to bind with double-stranded DNA. The primary mode of interaction is often through intercalation, where the planar aromatic moiety of the compound inserts itself between the base pairs of the DNA double helix. This intercalation is stabilized by π-π stacking interactions with the DNA bases. Some derivatives, particularly certain metal complexes, have also been shown to bind to the minor groove of DNA. For instance, aryl-1H-imidazole[4,5f] researchgate.netias.ac.inphenanthroline Cu(II) complexes have been found to interact with DNA through the minor groove. nih.gov The specific mode of binding can be influenced by the nature of the substituents on the imidazophenanthroline core. The mechanism of intercalation is often preceded by an initial groove binding event. rsc.org

The affinity of these compounds for DNA can be quantified by their binding constants. While specific binding constants for the parent compound are not widely reported, related structures provide insight into the strength of this interaction. For example, a binuclear copper(II) complex incorporating a phenanthroline-derived ligand demonstrated a binding constant (Kb) of 2.38 × 105 M-1 with DNA. researchgate.net

Table 1: DNA Binding Characteristics of 1H-Imidazo[4,5-f] researchgate.netias.ac.inphenanthroline Derivatives and Related Complexes

Compound/Complex Method of Interaction Binding Constant (Kb) Reference
Aryl-1H-imidazole[4,5f] researchgate.netias.ac.inphenanthroline Cu(II) complexes Minor groove binding Not Reported nih.gov

In addition to duplex DNA, derivatives of 1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline have been shown to interact with and stabilize G-quadruplex (G4) DNA structures. researchgate.net These are four-stranded nucleic acid structures formed in guanine-rich sequences, which are found in regions of the genome such as telomeres and the promoter regions of oncogenes like c-myc. The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase and downregulate the expression of oncogenes, making G4 ligands a subject of interest in anticancer research.

The interaction typically involves π-π stacking of the planar imidazophenanthroline core with the G-tetrads of the quadruplex. This binding enhances the thermal stability of the G4 structure, which can be measured as an increase in the melting temperature (ΔTm). For example, a series of 2-(1H-pyrazol-4-yl)-1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthrolines demonstrated the ability to strongly interact with and stabilize telomeric G-quadruplex DNA, with ΔTm values ranging from 12.44 to 20.54 °C at a 1:10 DNA to compound ratio. researchgate.net Similarly, certain 4-(1H-imidazo[4,5-f]-1,10-phenanthrolin-2-yl)phenol derivatives have shown preferential binding to and stabilization of h-telo, c-myc, and c-kit2 G-quadruplexes. fao.orgnih.gov Carbohydrate conjugates of 2-aryl-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline have also been reported to bind to telomeric G-quadruplex structures with high affinity. nih.gov

Table 2: G-quadruplex DNA Stabilization by 1H-Imidazo[4,5-f] researchgate.netias.ac.inphenanthroline Derivatives

Derivative G-quadruplex Target Stabilization Effect (ΔTm) Reference
2-(1H-pyrazol-4-yl)-1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthrolines Telomeric 12.44 - 20.54 °C researchgate.net

Metal complexes of 1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline, particularly copper(II) complexes, have been investigated for their ability to act as chemical nucleases. nih.gov This activity involves the cleavage of the phosphodiester backbone of DNA. The mechanism of this cleavage is typically oxidative, involving the generation of reactive oxygen species (ROS) in close proximity to the DNA strand. nih.gov

In the presence of a reducing agent, the Cu(II) complex is reduced to a Cu(I) species, which can then react with molecular oxygen to produce ROS, such as hydroxyl radicals or singlet oxygen. ias.ac.in These highly reactive species subsequently abstract hydrogen atoms from the deoxyribose sugar of the DNA backbone, leading to strand scission. The efficiency of this nuclease activity is influenced by the nature of the ligands and the redox potential of the metal center. For instance, Cu(II) complexes of aryl-1H-imidazole[4,5f] researchgate.netias.ac.inphenanthrolines have been shown to cleave DNA via an oxidative pathway involving singlet oxygen. nih.gov

Ligand-Protein Binding Research (e.g., Topoisomerase I, Caspase-3)

The interactions of 1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline and its derivatives are not limited to nucleic acids; they also exhibit binding to various proteins, which can modulate their function.

Topoisomerase I: While direct inhibition of Topoisomerase I by 1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline is not extensively documented, structurally similar compounds have shown activity. For example, imidazo[4,5-b]phenazine derivatives have been identified as dual inhibitors of Topoisomerase I and IIα. One such derivative, compound 4e, exhibited an IC50 value of 29.25 µM against Topoisomerase I. ekb.eg This suggests that the broader imidazophenanthroline scaffold has the potential to be developed into effective topoisomerase inhibitors.

Caspase-3: Research has shown that metal complexes of 1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline derivatives can be involved in the activation of apoptotic pathways. A study on an As(III) complex of (4-amino-3-methoxybenzaldehyde)-1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline (AMIP) demonstrated the activation of caspase-3 in human promyelocytic leukemia cells (HL-60 and NB4). researchgate.net This activation is a key step in the execution phase of apoptosis, or programmed cell death.

In Vitro Antimicrobial Research: Antibacterial and Antifungal Activity Assessment

Derivatives of 1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline and their metal complexes have demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal pathogens. researchgate.net The planar, hydrophobic nature of the molecule is thought to facilitate its passage through microbial cell membranes.

Antibacterial Activity: Various derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. For instance, a series of imidazole (B134444) phenanthroline compounds showed notable antibacterial properties against Escherichia coli and Staphylococcus aureus. researchgate.net The coordination of these ligands to metal ions, such as zinc, can enhance their antibacterial efficacy.

Antifungal Activity: The antifungal potential of these compounds has also been explored. Studies have demonstrated their inhibitory effects against various fungal strains. The antifungal activity of imidazole derivatives was found to be lower than that of the standard drug fluconazole, with mean MIC values ranging from 200 µg/mL to 312.5 µg/mL against Candida strains. mdpi.com

Table 3: In Vitro Antimicrobial Activity of 1H-Imidazo[4,5-f] researchgate.netias.ac.inphenanthroline Derivatives

Compound/Complex Target Organism Activity Metric Result Reference
Imidazole phenanthroline derivatives Escherichia coli, Staphylococcus aureus MIC Data not specified in abstract researchgate.net
Imidazole derivative (SAM3) Candida spp. Mean MIC 200 µg/mL mdpi.com

Subcellular Localization Studies for Research Probes (e.g., Mitochondria Targeting)

The photophysical properties of some 1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline derivatives, particularly their fluorescence, make them suitable for use as research probes in cellular imaging. A key area of investigation is their ability to localize within specific subcellular compartments.

Several studies have reported the preferential accumulation of certain 1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline derivatives and their metal complexes within the mitochondria of cancer cells. acs.orgnih.gov For example, a series of binuclear Ru(II)/Ir(III)/Re(I) complexes based on 2-aryl-1H-imidazo[4,5-f] researchgate.netias.ac.inphenanthroline were found to be specific for mitochondrial localization. acs.org This targeting is often attributed to the lipophilic and cationic nature of the molecules, which facilitates their passage across the mitochondrial membranes. Once inside the mitochondria, these compounds can exert their biological effects, such as inducing apoptosis through the generation of reactive oxygen species and damaging mitochondrial DNA. acs.org

Research into Apoptosis Induction and Associated Mechanisms

Research into 1H-Imidazo[4,5-f] nih.govdntb.gov.uaphenanthroline and its derivatives has revealed their significant potential as inducers of apoptosis, a form of programmed cell death, in various cancer cell lines. These compounds often exert their effects through multiple molecular pathways, leading to the systematic dismantling of cancer cells.

Studies have shown that the core structure of 1H-imidazo[4,5-f] nih.govdntb.gov.uaphenanthroline is a promising scaffold for the development of anticancer agents. nih.gov For instance, the derivative IPM713 has demonstrated potent activity against colorectal cancer cells. nih.govkean.edu It was found to most significantly inhibit the HCT116 colorectal cancer cell line, with a half-maximal inhibitory concentration (IC50) of 1.7 μM. nih.govresearchgate.netresearchgate.net The mechanism behind this activity involves blocking the cell cycle in the G0/G1 phase and inducing apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway. nih.govkean.eduresearchgate.net This pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.

Another novel derivative, IPM714, also shows selective inhibitory activity against colorectal cancer cells, specifically the HCT116 and SW480 cell lines. nih.govresearchgate.net This compound was found to induce apoptosis in both cell lines and arrest the HCT116 cell cycle in the S phase. nih.govresearchgate.net Similar to IPM713, the anticancer mechanism of IPM714 is linked to the suppression of the PI3K/AKT/mTOR pathway, which in turn regulates cell proliferation, the cell cycle, and apoptosis. nih.gov

Further investigations into other derivatives have highlighted different mechanisms of apoptosis induction. A series of imidazo[4,5-f] nih.govdntb.gov.uaphenanthroline derivatives were found to be effective against human lung adenocarcinoma (A549), human hepatocarcinoma (SMMC7721), and human colorectal carcinoma (SW620) cells. nih.gov One specific derivative was shown to accumulate in the mitochondria of A549 cells, inducing apoptosis through a mitochondria-mediated pathway and causing G1 phase cell cycle arrest. nih.gov This suggests an interaction with Bcl-2 G-quadruplex DNA, as Bcl-2 is a key regulatory protein in the mitochondrial apoptosis pathway. nih.gov

The synthesis of an Arsenic(III) complex with a new ligand, (4-amino-3-methoxybenzaldehyde)-1H-imidazo[4,5-f] nih.govdntb.gov.uaphenanthroline (AMIP), has also been explored. researchgate.netresearchgate.net This complex demonstrated anticancer activity against human acute promyelocytic leukemia cells (HL-60) and granulocytic differentiation of human promyelocytic leukemia cells (NB4). researchgate.net Its apoptotic mechanism involves the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xl, and the upregulation of pro-apoptotic proteins Bax and Bad. researchgate.netresearchgate.net This shift in the balance of Bcl-2 family proteins leads to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net

The table below summarizes the research findings on the apoptosis induction mechanisms of various 1H-Imidazo[4,5-f] nih.govdntb.gov.uaphenanthroline derivatives.

Derivative/ComplexTarget Cell Line(s)Key Findings on Apoptosis Induction
IPM713 HCT116 (Colorectal Cancer)Induces apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway; blocks cell cycle in G0/G1 phase. nih.govkean.edu
IPM714 HCT116, SW480 (Colorectal Cancer)Induces apoptosis via suppression of the PI3K/AKT/mTOR pathway; arrests cell cycle in S phase. nih.govresearchgate.net
Unnamed Derivative A549 (Lung Adenocarcinoma)Accumulates in mitochondria, inducing apoptosis through a mitochondria-mediated pathway and G1 phase arrest; interacts with Bcl-2 G-quadruplex DNA. nih.gov
As(AMIP)]Cl2 HL-60, NB4 (Leukemia)Reduces expression of Bcl-2 and Bcl-xl; increases expression of Bax and Bad; activates caspase-3. researchgate.net

Q & A

Advanced Research Question

  • Solvatochromism : Probes like 4-(1H-Imidazo[4,5-f]phenanthrolin-2-yl)benzaldehyde exhibit redshifted emission in polar solvents (e.g., Δλ = 50 nm in DMSO vs. hexane) due to intramolecular charge transfer (ICT). Dipole moments are calculated using Lippert-Mataga plots .
  • pH sensitivity : Protonation at N3 (pKa ~3.5) quenches fluorescence under acidic conditions, enabling pH-dependent sensing. At pH > 14, deprotonation stabilizes excited states, enhancing quantum yields (Φ = 0.15–0.35) .

What strategies optimize the design of imidazo-phenanthroline-containing coordination polymers for sensing applications?

Advanced Research Question

  • Ligand functionalization : Introducing carboxylate groups (e.g., 1,4-benzenedicarboxylate) enables bridging between lanthanide ions (e.g., Eu³⁺, Tb³⁺), forming 2D networks with tunable luminescence .
  • Energy transfer : Antenna effects from the ligand to Ln³⁺ ions (e.g., Eu³⁺’s ⁵D₀ → ⁷F₂ transition at 615 nm) are maximized by matching ligand triplet states (T₁ ~22,000 cm⁻¹) with Ln³⁺ excitation levels .
  • Stability : Hydration-resistant frameworks are achieved using hydrophobic substituents (e.g., methylthiophene), improving performance in aqueous media .

How do metal-ligand coordination modes affect the biological activity of imidazo-phenanthroline complexes?

Advanced Research Question

  • Octahedral Co(II)/Ni(II) complexes : Exhibit moderate antibacterial activity (MIC = 32–64 µg/mL) via membrane disruption, validated by flow cytometry .
  • Square-planar Cu(II) complexes : Show enhanced nuclease activity (IC₅₀ ~10 µM) through ROS generation and DNA cleavage, confirmed by agarose gel electrophoresis .
  • Iridium(III) cyclometalated complexes : Mitochondrial targeting (e.g., IrL1–IrL5) induces apoptosis in MDA-MB-468 cells (IC₅₀ = 1.2–5.0 µM) via ΔΨm depolarization, measured via JC-1 staining .

What experimental approaches resolve contradictions in DNA binding data from spectroscopic vs. crystallographic methods?

Advanced Research Question

  • Multi-technique validation : Discrepancies in K_b values from UV-Vis (solution state) vs. X-ray (solid state) are addressed by correlating solution-phase data with computational docking (e.g., AutoDock Vina) to predict binding modes .
  • Competitive assays : Using groove binders (e.g., Hoechst 33258) alongside intercalators clarifies binding mechanisms.
  • Lifetime analysis : Time-resolved fluorescence (e.g., τ = 120–250 ns for Ru(II) complexes) distinguishes static vs. dynamic quenching, resolving false positives in EB displacement assays .

How do researchers evaluate enantioselectivity in DNA binding of chiral imidazo-phenanthroline complexes?

Advanced Research Question

  • Circular dichroism (CD) : Racemic mixtures (e.g., Δ- and Λ-[Ru(bpy)₂(pip)]²⁺) show induced CD signals upon DNA binding, with Δ isomers preferentially intercalating (ΔΔε = 2–5 mdeg) .
  • HPLC with chiral columns : Enantiomer resolution (e.g., Chiralpak IC) quantifies Δ/Λ ratios before and after dialysis with DNA .
  • Molecular dynamics (MD) : Simulations reveal steric complementarity between Δ isomers and the right-handed DNA helix .

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